N-[(2E)-6-(morpholin-4-ylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]quinoline-2-carboxamide
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Overview
Description
N-[(2E)-6-(morpholin-4-ylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]quinoline-2-carboxamide is a complex organic compound with the molecular formula C21H18N4O4S2 and a molar mass of 454.52 g/mol This compound is characterized by its unique structure, which includes a morpholinylsulfonyl group, a benzothiazolylidene moiety, and a quinoline carboxamide group
Preparation Methods
The synthesis of N-[(2E)-6-(morpholin-4-ylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]quinoline-2-carboxamide involves several stepsThe reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the desired product yield . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to achieve high purity and yield.
Chemical Reactions Analysis
N-[(2E)-6-(morpholin-4-ylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]quinoline-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Scientific Research Applications
N-[(2E)-6-(morpholin-4-ylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]quinoline-2-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the development of new compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[(2E)-6-(morpholin-4-ylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]quinoline-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interfere with key cellular processes such as DNA replication, protein synthesis, and cell signaling .
Comparison with Similar Compounds
N-[(2E)-6-(morpholin-4-ylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]quinoline-2-carboxamide can be compared with other similar compounds, such as:
- N-[(2E)-6-(morpholin-4-ylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]quinoline-2-carboxylate
- N-[(2E)-6-(morpholin-4-ylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]quinoline-2-carboxylamide
These compounds share similar structural features but may differ in their chemical properties, reactivity, and biological activities.
Properties
Molecular Formula |
C21H18N4O4S2 |
---|---|
Molecular Weight |
454.5 g/mol |
IUPAC Name |
N-(6-morpholin-4-ylsulfonyl-1,3-benzothiazol-2-yl)quinoline-2-carboxamide |
InChI |
InChI=1S/C21H18N4O4S2/c26-20(18-7-5-14-3-1-2-4-16(14)22-18)24-21-23-17-8-6-15(13-19(17)30-21)31(27,28)25-9-11-29-12-10-25/h1-8,13H,9-12H2,(H,23,24,26) |
InChI Key |
RVAZXYNKQKGYRN-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC3=C(C=C2)N=C(S3)NC(=O)C4=NC5=CC=CC=C5C=C4 |
Origin of Product |
United States |
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